
1-(2-Chloro-6-fluorobenzoyl)azétidine-3-amine
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antibiotics and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Azetidine derivatives are explored for their potential use in polymer chemistry and as catalysts in various organic reactions
Mécanisme D'action
Target of Action
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are known to be versatile building blocks in the synthesis of a variety of biologically active compounds . .
Mode of Action
The mode of action of azetidines often involves interactions with biological targets via the nitrogen atom in the four-membered ring
Biochemical Pathways
Azetidines are involved in a variety of biochemical pathways due to their presence in many biologically active compounds
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and efficacy. These properties are highly dependent on the compound’s chemical structure. For azetidines, these properties can vary widely
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For azetidines, these effects can include a wide range of biological activities
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect a compound’s structure, its interactions with its targets, and its pharmacokinetic properties
Analyse Biochimique
Biochemical Properties
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may accumulate in specific tissues or organs .
Subcellular Localization
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and azetidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-6-fluorobenzoyl chloride is added dropwise to a solution of azetidine in an inert solvent like dichloromethane, followed by the addition of triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl ring. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The azetidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:
1-(2-Chlorobenzoyl)azetidin-3-amine: Lacks the fluoro substituent, which may reduce its reactivity and binding affinity.
1-(2-Fluorobenzoyl)azetidin-3-amine: Lacks the chloro substituent, which may affect its overall stability and reactivity.
1-Benzoylazetidin-3-amine: Lacks both chloro and fluoro substituents, making it less reactive and potentially less effective in medicinal applications
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGWHGEPKGLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


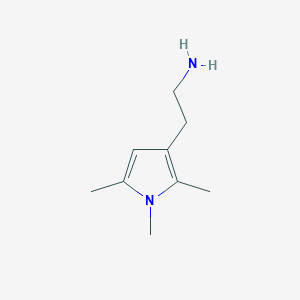
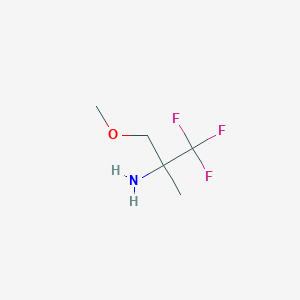


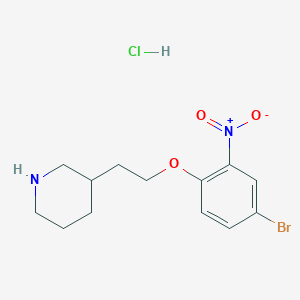
![3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1466431.png)
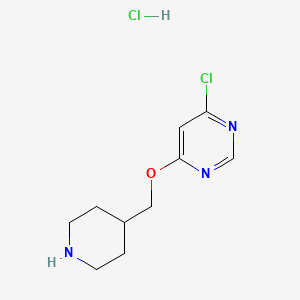



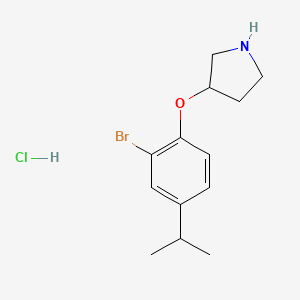

![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)
